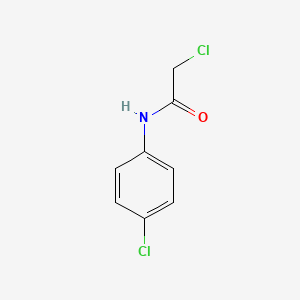

2-chloro-N-(4-chlorophenyl)acetamide

概要

説明

2-chloro-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8369. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Chloro-N-(4-chlorophenyl)acetamide, also known as 2,4-dichloroacetanilide, is a compound with significant biological activity. This article reviews its pharmacological properties, focusing on its antifungal and antibacterial effects, along with relevant case studies and research findings.

- Molecular Formula : C₈H₇Cl₂NO

- Molecular Weight : 204.05 g/mol

- Melting Point : 168 °C

- Boiling Point : 368.8 °C

- Density : 1.4 g/cm³

- Flash Point : 176.8 °C

Antifungal Activity

This compound exhibits notable antifungal properties. It acts as a fungistatic agent , particularly effective against Trichophyton asteroides, with a Minimum Inhibitory Concentration (MIC) value of 6.25 μg/mL .

Table 1: Antifungal Activity of this compound

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Trichophyton asteroides | 6.25 |

| Candida albicans | Not specified |

| Aspergillus species | Not specified |

Antibacterial Activity

Research indicates that this compound also possesses antibacterial properties. Its efficacy varies across different bacterial strains, demonstrating moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Overview

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Case Studies and Research Findings

A study by Yamazoe et al. (1968) highlighted the antifungal efficacy of various arylhaloacetamide compounds, including this compound, in both in vitro and in vivo settings . Another investigation focused on the structure-activity relationship (SAR), suggesting that modifications to the chlorophenyl group significantly influence antibacterial potency .

In a broader context, compounds similar to this compound have been synthesized and evaluated for their biological activity, revealing promising results against various microbial strains . The presence of electron-withdrawing groups on the aromatic ring often enhances the biological activity of these compounds.

Safety and Toxicity

According to safety data sheets, long-term exposure to this compound is not expected to produce chronic health effects; however, it can cause irritation to the eyes and respiratory tract . Good laboratory practices are recommended to minimize exposure.

科学的研究の応用

Medicinal Chemistry

2-Chloro-N-(4-chlorophenyl)acetamide is recognized for its antifungal properties. It has been studied as a potential treatment for dermatomycosis and candidiasis, showing efficacy against various fungal strains.

Case Study: Antifungal Activity

A study published in Yakugaku Zasshi examined the antifungal activity of this compound against Trichophyton asteroides, reporting a minimum inhibitory concentration (MIC) of 6.25 μg/mL . This suggests that the compound could be developed into a therapeutic agent for treating fungal infections.

Table 1: Antifungal Efficacy of this compound

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Trichophyton asteroides | 6.25 |

| Candida albicans | TBD |

| Aspergillus niger | TBD |

Agricultural Applications

The compound has also been investigated for its potential use as a fungicide in agriculture. Its structural similarity to other known fungicides allows it to inhibit fungal growth effectively.

Case Study: Fungicidal Properties

Research indicates that derivatives of chloroacetanilides exhibit fungistatic effects, making them suitable candidates for agricultural applications. A comparative study highlighted the effectiveness of various arylhaloacetamide compounds in controlling fungal pathogens in crops .

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of advanced materials. Its reactivity allows it to serve as an intermediate in the production of polymers and other chemical compounds.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Synthesis | Used as an intermediate for producing polymers |

| Chemical Intermediates | Serves as a precursor for various chemicals |

特性

IUPAC Name |

2-chloro-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRCRMHFHHTVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186544 | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-75-6 | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3289-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dichloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 2-chloro-N-(4-chlorophenyl)acetamide?

A1: this compound exhibits structural similarities to other amides, such as N-(4-chlorophenyl)acetamide, N-2-chloro-(4-methylphenyl)acetamide, and N-2-chloro-(4-nitrophenyl)acetamide []. This suggests potential for analogous chemical behavior and reactivity. The molecule's structure, determined through methods like X-ray crystallography, reveals key features:

- Hydrogen Bonding: The molecule can form intermolecular hydrogen bonds through the N—H⋯O interaction, influencing its solid-state packing and potentially its physicochemical properties [].

Q2: Has this compound demonstrated any promising biological activity?

A2: While the provided research primarily focuses on the structural characterization of this compound [], its use as a precursor in synthesizing silver(I) and palladium(II)-NHC complexes showcases a potential application []. These complexes, incorporating N-heterocyclic carbenes (NHCs), have shown promising antibacterial activity []. This highlights the compound's utility as a building block for synthesizing potentially bioactive metal complexes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。